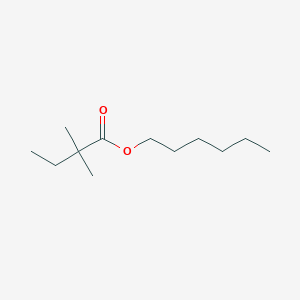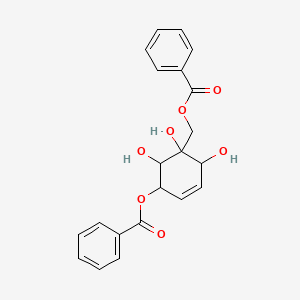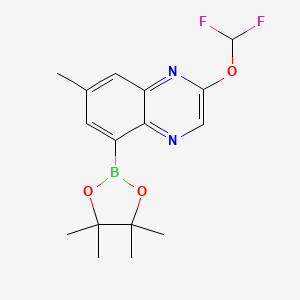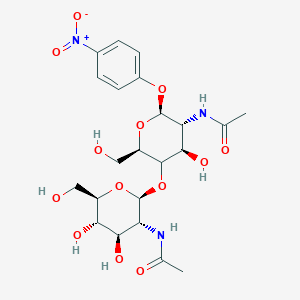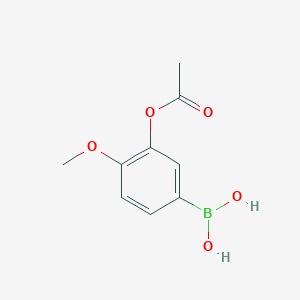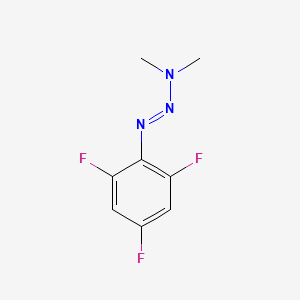
Manganese;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid is a saturated fatty acid commonly found in animal and vegetable fats and oils . Manganese is a transition metal known for its role in various industrial applications and biological systems . The combination of these two components results in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese;octadecanoic acid can be synthesized through various methods. One common approach involves the reaction of manganese salts, such as manganese chloride or manganese acetate, with octadecanoic acid in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of manganese stearate as a precipitate .
Industrial Production Methods
Industrial production of this compound often involves the use of manganese dioxide as a starting material. The manganese dioxide is reduced using a suitable reducing agent, such as hydrogen or carbon monoxide, to produce manganese(II) oxide. This manganese(II) oxide is then reacted with octadecanoic acid to form manganese stearate .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese;octadecanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is a common oxidizing agent used in reactions involving manganese compounds.
Reduction: Hydrogen gas (H₂) or carbon monoxide (CO) are commonly used reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Manganese;octadecanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of manganese;octadecanoic acid involves its interaction with various molecular targets and pathways. Manganese acts as a cofactor for several enzymes, including oxidoreductases, transferases, and hydrolases . These enzymes play crucial roles in biological processes such as metabolism, antioxidant defense, and neurotransmitter synthesis . The stearate component of the compound may also contribute to its effects by interacting with lipid membranes and influencing membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Manganese;octadecanoic acid can be compared with other similar compounds, such as:
Calcium stearate: Used as a stabilizer in plastics and as a lubricant in various industrial applications.
Zinc stearate: Commonly used as a release agent in the rubber and plastic industries.
Magnesium stearate: Widely used as a lubricant in pharmaceutical tablet manufacturing.
This compound is unique due to the presence of manganese, which imparts specific catalytic and biological properties not found in other metal stearates .
Eigenschaften
Molekularformel |
C36H72MnO4 |
|---|---|
Molekulargewicht |
623.9 g/mol |
IUPAC-Name |
manganese;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
NRBGCDYSOHFFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


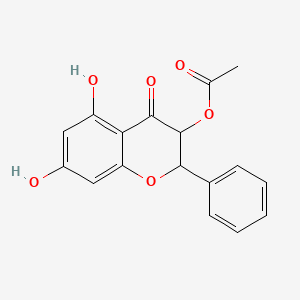
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
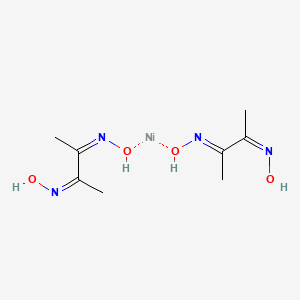
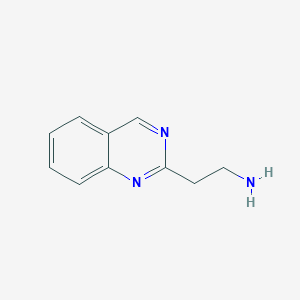
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)
